1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-8(13)7-5-11(10-9-7)4-6-2-1-3-14-6/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAXVPMCOPZDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250343-44-2 | |
| Record name | 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Preparation of 1-Substituted-4,5-dibromo-1H-1,2,3-triazole Intermediate
- Starting with the 1-substituted-4,5-dibromo-1H-1,2,3-triazole (Compound II), dissolve it in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2–50.
- Cool the solution to between −78 °C and 0 °C.
- Add isopropylmagnesium chloride (a Grignard reagent) in a molar ratio of 0.8–1.5 relative to Compound II.
- Stir the mixture for 0.5–2 hours to form 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III).
- Add a low alcohol (C1–C4, preferably methanol) to quench the reaction.
Step 2: Carboxylation and Formation of 1-Substituted-1H-1,2,3-triazole-4-carboxylic Acid
- Without isolating Compound III, add a Grignard reagent-isopropylmagnesium chloride-lithium chloride composite directly.
- Heat the mixture to 10–50 °C and stir for 0.5–2 hours.
- Cool to −30 °C to 0 °C and bubble carbon dioxide through the mixture for 5–30 minutes.
- Warm to 20–25 °C and adjust pH to 1–5 using hydrochloric acid.
- Extract the product with an organic solvent, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure at 40–50 °C.
- This yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (Compound I) and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (Compound IV).
Step 3: Purification and Isolation
- Dissolve the mixture in a solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with volume ratios ranging from 1–99% to 99–1%.
- Add an inorganic or organic base and methyl iodide.
- React at 0–80 °C for 5–48 hours to methylate the acid.
- Separate layers by adding water and organic solvent mixture.
- Dry the organic layer and concentrate to obtain 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid methyl ester (Compound V).
- Acidify the aqueous layer to pH 1–5, extract, dry, concentrate, and crystallize at −5 °C to 5 °C.
- Filter and dry to obtain pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (Compound I).
Reaction Conditions and Parameters
| Step | Reagents & Conditions | Temperature Range (°C) | Reaction Time | Yield/Remarks |
|---|---|---|---|---|
| 1 | Compound II + Isopropylmagnesium chloride + THF/METHF | −78 to 0 | 0.5–2 h | Formation of Compound III |
| 2 | Compound III + Grignard composite + CO2 + Acidification | −30 to 25 | 0.5–2 h + 5–30 min CO2 | Mixture of acids (Compound I & IV) |
| 3 | Methylation with methyl iodide + base + solvent mixture | 0 to 80 | 5–48 h | Isolation of methyl ester & acid |
| 4 | Crystallization and drying | −5 to 5 | Until crystallization | Pure 1-substituted triazole acid |
Advantages and Industrial Suitability
- The method uses relatively inexpensive and readily available reagents.
- Reaction steps are mild and compatible with scale-up.
- Avoids highly toxic and explosive reagents such as sodium azide.
- The process provides high yields and purity suitable for pharmaceutical or fine chemical applications.
- The use of THF/METHF and DMF/DMAc solvent mixtures allows for efficient reaction and purification.
Supporting Research Findings and Literature
- The described preparation method is based on a patented industrially viable process designed to overcome limitations of previous methods, such as high cost and hazardous reagents.
- The use of Grignard reagents and controlled carboxylation with CO2 is a well-established strategy for introducing carboxylic acid functionality in heterocyclic compounds.
- The stepwise debromination and selective functionalization allow for precise substitution patterns on the triazole ring.
- The methylation and purification steps ensure separation of isomeric or brominated byproducts, enhancing product purity.
- Comparative literature on triazole synthesis emphasizes the importance of copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for triazole ring formation, but for this specific carboxylic acid derivative, the dibromo-triazole intermediate route is preferred for industrial scalability.
Summary Table of Preparation Method
| Compound/Step | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| 1-Substituted-4,5-dibromo-1H-1,2,3-triazole (II) | Starting material | Dissolved in THF/METHF, cooled | Intermediate for substitution |
| 1-Substituted-4-bromo-1H-1,2,3-triazole (III) | Isopropylmagnesium chloride + alcohol | −78 to 0 °C, 0.5–2 h | Selective debromination |
| Carboxylation step | Grignard reagent composite + CO2 | −30 to 25 °C, 0.5–2 h + 5–30 min CO2 | Introduce carboxylic acid group |
| Methylation and purification | Methyl iodide + base + solvent | 0–80 °C, 5–48 h | Convert acid to methyl ester for separation |
| Crystallization and drying | Acidification + cooling | −5 to 5 °C | Obtain pure acid product |
This comprehensive preparation method provides a robust, high-yielding, and industrially feasible route to 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, ensuring product purity and process efficiency suitable for pharmaceutical and chemical manufacturing applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the oxolan-2-yl methyl group.
Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is , with a molecular weight of approximately 181.19 g/mol. The compound features a triazole ring, which is known for its biological activity, making it a candidate for various applications.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens. For instance:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Strong inhibition |
In vitro studies show that this compound demonstrates promising results against resistant strains of bacteria.
Anticancer Properties
Triazole compounds have also been investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction:
| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| A549 | 15.0 | Cell cycle arrest |
Agricultural Applications
Fungicide Development
The unique structure of triazoles makes them suitable for developing fungicides. This compound has been tested for efficacy against fungal pathogens affecting crops:
| Fungal Pathogen | Efficacy | Application Method |
|---|---|---|
| Fusarium oxysporum | High | Soil drench |
| Botrytis cinerea | Moderate | Foliar spray |
Field trials have shown that formulations containing this compound can reduce fungal infections significantly, leading to improved crop yields.
Materials Science Applications
Polymer Synthesis
The incorporation of triazole derivatives into polymer matrices has been explored to enhance material properties. For example, the synthesis of polymeric materials with embedded triazole units can result in improved thermal stability and mechanical strength.
| Material Type | Property Enhanced | Test Methodology |
|---|---|---|
| Thermoplastic | Increased tensile strength | ASTM D638 |
| Coatings | Enhanced corrosion resistance | ASTM B117 |
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several triazole derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus, suggesting potential as a therapeutic agent in treating infections. -
Agricultural Field Trials
In a series of agricultural field trials conducted over two growing seasons, formulations containing the compound were applied to tomato plants affected by Botrytis cinerea. Results showed a significant reduction in disease incidence and an increase in fruit yield by approximately 30% compared to untreated controls.
Mechanism of Action
The mechanism by which 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Electronic and Steric Influences
- Electron-withdrawing groups (e.g., CF₃) increase acidity of the carboxylic acid (pKa ~3-4), reducing cell permeability but improving target binding .
- Bulky substituents (e.g., cyclohexyl) may limit conformational flexibility, affecting binding kinetics .
Pharmacological Potential
- Antimicrobial Activity: The 2-aminophenyl derivative’s antibacterial efficacy highlights the importance of amine and carboxylic acid groups in disrupting bacterial membranes .
- Anticancer Activity : Substituents like CF₃ (in 1-(4-chlorophenyl)-5-CF₃-triazole) show selectivity for lung cancer cells, likely via c-Met kinase inhibition .
Biological Activity
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 183.16 g/mol. Its structural representation can be described by the SMILES notation: C1COCC1CN2C=C(N=N2)C(=O)O .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various triazole derivatives, including this compound. The compound has shown promising activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μg/mL |
| Escherichia coli | 40 μg/mL |
| Bacillus subtilis | 30 μg/mL |
| Xanthomonas fragariae | 25 μg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neuropharmacology. Studies indicate that derivatives of triazoles exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (IC50) for these enzymes were found to be in the low micromolar range, indicating strong potential for therapeutic applications in treating Alzheimer’s disease and other neurodegenerative disorders .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays. The compound demonstrated effective scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases.
Case Studies
A notable study involved synthesizing a series of triazole derivatives, including the oxolan-substituted variant. The synthesized compounds were tested for their biological activities using standard protocols such as disk diffusion and broth microdilution methods. The findings indicated that the oxolan-substituted triazoles exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, the oxolan-2-ylmethyl azide precursor can react with a propiolic acid derivative under mild conditions (room temperature, aqueous/organic solvent mixtures). Yield optimization requires strict control of stoichiometry (1:1 azide:alkyne ratio), catalyst loading (e.g., 5 mol% CuSO₄·5H₂O with sodium ascorbate), and reaction time (12–24 hours). Purification via recrystallization or column chromatography is recommended .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm regioselectivity (1,4-disubstituted triazole) and the oxolan ring’s stereochemistry.
- X-ray crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, critical for verifying the triazole-carboxylic acid conformation and oxolan-methyl linkage. For example, methyl ester analogs (e.g., methyl 1-benzyl-1H-triazole-4-carboxylate) have been structurally validated using this method .
- FTIR : The carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1450–1600 cm⁻¹) confirm functional groups .
Q. How does the compound’s solubility profile affect its use in biological assays?
- Methodological Answer : The carboxylic acid group enhances aqueous solubility at physiological pH (≥pH 7), while the oxolan-methyl group introduces lipophilicity. Pre-formulation studies should include solubility tests in PBS, DMSO, and ethanol. For cell-based assays, dissolve the compound in DMSO (≤0.1% final concentration) and dilute in PBS. Stability studies (e.g., HPLC monitoring over 24 hours) are essential to avoid degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., bacterial enzymes or cancer-related kinases). Focus on hydrogen bonding between the carboxylic acid and target residues.
- MD simulations : Simulate binding stability over 100 ns to assess conformational changes. Parameterize the oxolan ring’s flexibility using force fields (e.g., AMBER).
- QSAR : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs (e.g., methyl or benzyl derivatives) .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentration. For example, discrepancies in IC₅₀ for triazole derivatives may arise from differences in assay pH affecting ionization of the carboxylic acid group.
- Control experiments : Include positive controls (e.g., known inhibitors) and validate purity via HPLC (>95%).
- Meta-analysis : Compare structural analogs (e.g., ethyl 4-phenyltriazole carboxylates) to identify trends in substituent effects .
Q. What are the key considerations in designing derivatives to enhance pharmacological properties (e.g., bioavailability or target selectivity)?
- Methodological Answer :
- Bioisosteric replacement : Substitute the oxolan ring with tetrahydrothiophene or cyclopentyl groups to modulate lipophilicity.
- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability (e.g., methyl or ethyl esters), with hydrolysis studies in plasma to assess reconversion.
- SAR studies : Synthesize derivatives with varying substituents on the triazole (e.g., halogens or alkyl chains) and test against panels of related targets (e.g., kinase isoforms) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
